

# Irreversible pan-HER inhibitor neratinib preclinical data

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Compound of Interest		
Compound Name:	Neratinib Maleate	
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An In-Depth Technical Guide to the Preclinical Data of Neratinib, an Irreversible Pan-HER Inhibitor

#### Introduction

Neratinib (formerly HKI-272) is an orally available, potent, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] Unlike reversible inhibitors, neratinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[4][5] This irreversible binding results in the downregulation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][4] This guide provides a comprehensive overview of the preclinical data for neratinib, focusing on its mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation.

## Mechanism of Action and Signaling Pathway Inhibition

Neratinib exerts its anti-tumor effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4.[1] This covalent binding prevents receptor autophosphorylation and subsequently blocks the activation of key downstream signaling cascades implicated in tumor growth and progression.[5][6] The primary pathways affected are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[4][5] Inhibition of these pathways leads to cell cycle

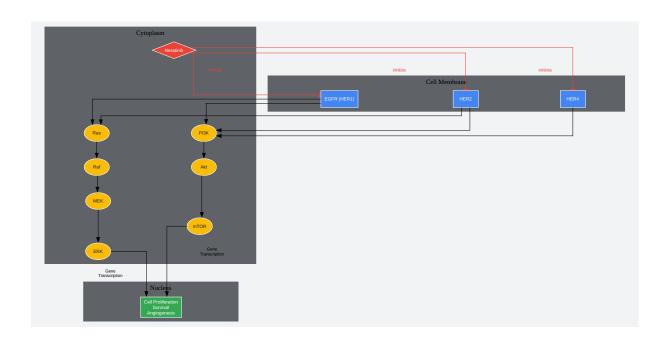


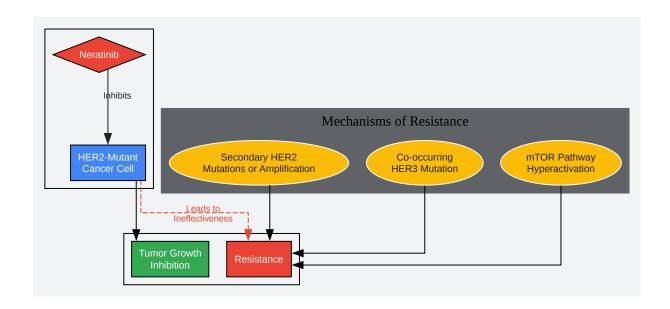




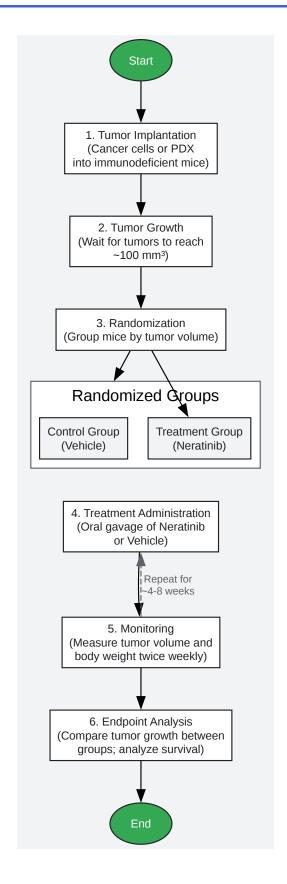
arrest, primarily at the G1-S phase, and induction of apoptosis.[1][7] Neratinib's mechanism involves the downregulation of cyclin D1 and the induction of the cell cycle inhibitor p27.[4][8]











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